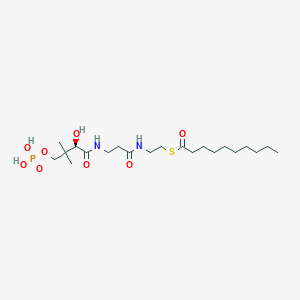

S-decanoyl-4'-phosphopantetheine

Description

Structure

2D Structure

Properties

Molecular Formula |

C21H41N2O8PS |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] decanethioate |

InChI |

InChI=1S/C21H41N2O8PS/c1-4-5-6-7-8-9-10-11-18(25)33-15-14-22-17(24)12-13-23-20(27)19(26)21(2,3)16-31-32(28,29)30/h19,26H,4-16H2,1-3H3,(H,22,24)(H,23,27)(H2,28,29,30)/t19-/m0/s1 |

InChI Key |

WBQLWGUAQDSZRE-IBGZPJMESA-N |

SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |

Isomeric SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconnections of 4 Phosphopantetheine and Its Decanoyl Derivative

De Novo Biosynthesis Pathway of 4'-Phosphopantetheine (B1211885)

The de novo biosynthesis of 4'-phosphopantetheine is a fundamental process that provides the necessary precursor for the synthesis of Coenzyme A (CoA) and the functional activation of carrier proteins in various metabolic pathways. smolecule.comnih.gov This pathway begins with the vitamin pantothenate (Vitamin B5) and proceeds through a series of enzymatic reactions to yield 4'-phosphopantetheine. nih.govnih.gov

Enzymatic Steps and Key Intermediates from Pantothenate

The conversion of pantothenate to 4'-phosphopantetheine involves a conserved sequence of enzymatic steps. nih.gov The key enzymes and intermediates in this pathway are detailed below:

| Step | Enzyme | Substrate(s) | Product |

| 1 | Pantothenate Kinase (PanK or CoaA) | Pantothenate, ATP | 4'-Phosphopantothenate, ADP |

| 2 | 4'-Phosphopantothenoylcysteine Synthetase (PPCS or CoaB) | 4'-Phosphopantothenate, Cysteine, ATP/CTP | 4'-Phosphopantothenoylcysteine, ADP/CDP + Pi |

| 3 | 4'-Phosphopantothenoylcysteine Decarboxylase (PPC-DC or CoaC) | 4'-Phosphopantothenoylcysteine | 4'-Phosphopantetheine, CO2 |

Table 1: Enzymatic steps and key intermediates in the de novo biosynthesis of 4'-phosphopantetheine from pantothenate.

The initial and often rate-limiting step is the phosphorylation of pantothenate by Pantothenate Kinase (PanK) , utilizing ATP as the phosphate (B84403) donor to produce 4'-phosphopantothenate. nih.gov Subsequently, 4'-Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine. nih.gov This reaction is typically ATP-dependent, though in some organisms, like the archaeon Methanocaldococcus jannaschii, it is CTP-dependent. nih.gov The final step is the decarboxylation of 4'-phosphopantothenoylcysteine by 4'-Phosphopantothenoylcysteine Decarboxylase (PPC-DC) to yield the final product, 4'-phosphopantetheine. nih.gov

Regulatory Mechanisms of 4'-Phosphopantetheine Synthesis

The biosynthesis of 4'-phosphopantetheine is tightly regulated to ensure an adequate supply for cellular needs without wasteful overproduction. The primary point of regulation is the first enzyme in the pathway, Pantothenate Kinase (PanK) . In many organisms, PanK is subject to feedback inhibition by Coenzyme A and its thioesters. nih.gov This means that when the levels of CoA are high, the enzyme's activity is reduced, thus slowing down the entire pathway.

Furthermore, the expression of the genes encoding the biosynthetic enzymes can be regulated. For instance, in some cases, the expression of the Coenzyme A synthase gene (Coasy) can be influenced by the levels of both the substrate, 4'-phosphopantetheine, and the final product, CoA. nih.gov In rat liver, the activity of fatty acid synthetase, which utilizes the 4'-phosphopantetheine prosthetic group, is regulated by a specific hydrolase that removes this group. nih.gov

Comparative Analysis of Biosynthetic Pathways Across Organisms (e.g., Prokaryotic, Eukaryotic, Archaeal)

While the core enzymatic steps for 4'-phosphopantetheine biosynthesis are conserved, there are notable differences in the organization and regulation of these pathways across different domains of life.

| Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., Humans) | Archaea (e.g., M. jannaschii) |

| Enzyme Organization | Often have bifunctional enzymes (e.g., CoaBC) catalyzing two sequential steps. nih.gov | Typically have monofunctional enzymes encoded by separate genes. smolecule.com | Can have bifunctional Dfp proteins with distinct CoaB and CoaC domains. nih.gov |

| PanK Regulation | Type I and II PanKs are regulated by CoA and its thioesters. nih.gov | A single, broad-specificity PPTase is responsible for all phosphopantetheinylation. nih.govnih.gov | PanK homologs exist, but detailed regulation is less understood. |

| Cofactor for PPCS | ATP-dependent. nih.gov | ATP-dependent. smolecule.com | CTP-dependent in some species. nih.gov |

| Cellular Compartmentalization | Cytoplasmic. news-medical.netkhanacademy.org | Biosynthesis occurs in the cytoplasm, with 4'-phosphopantetheine utilized in both cytoplasm and mitochondria. nih.govnews-medical.net | Cytoplasmic. khanacademy.org |

Table 2: Comparative analysis of 4'-phosphopantetheine biosynthesis across different organisms.

In many bacteria, the enzymes for the second and third steps, PPCS and PPC-DC, are fused into a single bifunctional protein, often referred to as CoaBC. nih.gov This contrasts with eukaryotes, where these enzymes are typically separate proteins. smolecule.com Archaea also exhibit bifunctional enzymes, termed Dfp proteins, which contain distinct domains for CoaB and CoaC activities. nih.gov A significant difference in some archaea is the utilization of CTP instead of ATP by the CoaB domain. nih.gov

In eukaryotes, the biosynthesis of 4'-phosphopantetheine is integrated into the canonical Coenzyme A biosynthetic pathway. smolecule.com While prokaryotes often possess multiple types of PanK enzymes with varying regulatory properties, humans appear to have a single, broad-specificity 4'-phosphopantetheinyl transferase for all post-translational modifications. nih.govnih.govnih.gov

Formation of S-Decanoyl-4'-Phosphopantetheine: The Acylation Step

Once synthesized, 4'-phosphopantetheine serves as a prosthetic group that must be attached to a carrier protein to become active. This active form, a holo-carrier protein, can then be acylated with various fatty acids, including decanoic acid, to form this compound attached to the carrier protein. This acylation is a critical step in the initiation and elongation of fatty acid chains.

Role of Acyl Carrier Protein Synthases (ACPS) and 4'-Phosphopantetheinyl Transferases (PPTases)

The transfer of the 4'-phosphopantetheine moiety from Coenzyme A to an apo-acyl carrier protein (apo-ACP) is catalyzed by a class of enzymes known as 4'-phosphopantetheinyl transferases (PPTases) . oup.compnas.org A specific type of PPTase, Acyl Carrier Protein Synthase (AcpS) , is responsible for this modification of ACPs involved in fatty acid synthesis. nih.govwikipedia.org

This post-translational modification converts the inactive apo-ACP into the functional holo-ACP. nih.govproteopedia.org The 4'-phosphopantetheine group is attached to a conserved serine residue on the ACP. oup.compnas.org This prosthetic group acts as a flexible arm, approximately 20 Å in length, that tethers the growing acyl chain and shuttles it between the different active sites of the fatty acid synthase (FAS) complex. oup.commorf-db.org

PPTases are a superfamily of enzymes essential for the synthesis of many compounds, including fatty acids, polyketides, and nonribosomal peptides. pnas.org They are classified into different groups based on their sequence and catalytic properties. oup.com

Specificity of Decanoyl Transfer to 4'-Phosphopantetheine

The transfer of a decanoyl (C10) group to the thiol of the 4'-phosphopantetheine arm of holo-ACP is a key step in fatty acid metabolism. This can occur through the action of acyl-acyl carrier protein synthetases (AasS) , which can salvage free fatty acids from the environment and load them onto holo-ACP. nih.gov This process involves a two-step mechanism: first, the ATP-dependent adenylation of the fatty acid to form an acyl-AMP intermediate, followed by the transfer of the acyl group to the phosphopantetheinyl thiol of holo-ACP. nih.gov

The specificity for the decanoyl group can vary among different enzymes and organisms. Some AcpS enzymes from bacteria like Mycoplasma pneumoniae and Streptococcus pneumoniae can utilize a range of short- and long-chain acyl-CoA derivatives, with a preference for longer chains. nih.gov In contrast, the AcpS from Escherichia coli shows a preference for short-chain CoA derivatives. nih.gov

In some cases, the transfer of specific acyl groups is a highly regulated process. For example, in the biosynthesis of certain secondary metabolites, dedicated enzymes ensure the correct acyl-precursor is loaded onto the ACP. The specificity of these transferases is crucial for determining the final structure of the synthesized molecule.

Catabolism and Turnover of this compound

The metabolic fate of S-acylated 4'-phosphopantetheine derivatives, such as this compound, is intrinsically linked to the turnover of the larger macromolecules to which they are typically attached, namely Acyl Carrier Proteins (ACPs) and the fatty acid synthase (FAS) complex. The catabolism involves two key processes: the cleavage of the acyl group from the phosphopantetheine moiety and the subsequent degradation of the 4'-phosphopantetheine molecule itself. This turnover is not merely a degradation process but a regulated cycle connected to the broader metabolic state of the cell, particularly coenzyme A (CoA) levels. researchgate.netnih.gov

The primary step in the catabolism of this compound, when it is part of an acyl-ACP or FAS complex, is the hydrolysis of the high-energy thioester bond. This reaction releases the decanoyl fatty acid and leaves the 4'-phosphopantetheine prosthetic group attached to the carrier protein.

The enzymes responsible for this cleavage are specific thioester hydrolases, often referred to as thioesterases. In the context of fatty acid synthesis termination, these enzymes are critical for releasing the newly synthesized fatty acid chain from the FAS complex. Specific hydrolases have been identified that act on fatty acyl-S-4'-phosphopantetheine-FAS substrates. nih.govnih.gov For instance, a medium-chain fatty acyl-S-4'-phosphopantetheine-fatty acid synthase thioester hydrolase has been isolated from the mammary glands of lactating rabbits and goats, which demonstrates specificity for medium-length acyl chains like decanoyl. nih.gov Similarly, a long-chain specific version of this enzyme has been found in rats. nih.gov

The stability of the thioester bond itself is influenced by the length of the attached fatty acyl chain. acs.org Research on acyl-ACPs has shown a direct correlation between the length of the fatty acid and the rate of spontaneous, non-enzymatic hydrolysis of the thioester bond. acs.org While decanoyl-ACP (10:0-ACP) is relatively stable, longer saturated acyl chains progressively destabilize the ACP structure, increasing the accessibility of the thioester bond to solvent and thus accelerating its hydrolysis. acs.org This effect becomes particularly pronounced with fatty acids longer than 15 carbons. acs.org The hydrolysis reaction results in a free fatty acid and the 4'-phosphopantetheine prosthetic group in its thiol form (SH). acs.orggonzaga.edu

The acyl group transfer from a thioester is an energetically favorable process, as thioesters are among the most reactive of biologically relevant acyl groups. gonzaga.edulibretexts.org The standard free energy change (ΔG°′) for thioester hydrolysis is significantly negative, making the release of the fatty acid a thermodynamically downhill reaction. gonzaga.edu

Following the removal of the acyl chain, the 4'-phosphopantetheine prosthetic group remains covalently attached to its carrier protein (e.g., apo-ACP). The turnover of this moiety is a distinct and metabolically active process. researchgate.netnih.gov Unlike the stable protein backbone of ACP, the 4'-phosphopantetheine group is subject to a regulated turnover cycle. researchgate.netnih.gov

Studies in Escherichia coli have shown that the 4'-phosphopantetheine group is metabolically active, and its turnover rate is linked to the intracellular concentration of coenzyme A. nih.govnih.gov Extracellular 4'-phosphopantetheine has been identified as a degradation product derived from ACP. nih.gov The cycle involves the removal of the 4'-phosphopantetheine group from the holo-ACP, converting it back to the inactive apo-ACP. The enzyme Acyl Carrier Protein Synthase (ACPS) can then reattach a new 4'-phosphopantetheine group, derived from CoA, to regenerate holo-ACP. wikipedia.orgnih.gov

The rate of this turnover cycle appears to be a key regulatory point in CoA metabolism. nih.govresearchgate.net At low intracellular CoA concentrations, the turnover of the prosthetic group is significantly faster than the synthesis of new ACP molecules. nih.gov This suggests that the cycle's primary role may be to regulate CoA levels rather than directly controlling fatty acid biosynthesis. nih.govresearchgate.net The 4'-phosphopantetheine released from ACP degradation is not re-assimilated by E. coli and is instead excreted from the cell. nih.govresearchgate.net This excretion represents an irreversible loss of the cofactor from the cell's perspective, potentially functioning as a mechanism to control the size of the intracellular CoA pool. nih.govresearchgate.net

The transfer of 4'-phosphopantetheine from CoA to apo-ACP is the only known metabolic fate for CoA in E. coli, highlighting the centrality of this turnover cycle in the bacterium's cofactor metabolism. researchgate.net

Data Tables

Table 1: Enzymes in the Catabolism of Acylated 4'-Phosphopantetheine

| Enzyme Name | Substrate | Product(s) |

| Medium-chain fatty acyl-S-4'-phosphopantetheine-fatty acid synthase thioester hydrolase | This compound-FAS | Decanoic acid + 4'-Phosphopantetheine-FAS |

| Long-chain fatty acyl-S-4'-phosphopantetheine-fatty acid synthase thioester hydrolase | S-Acyl(long-chain)-4'-phosphopantetheine-FAS | Long-chain fatty acid + 4'-Phosphopantetheine-FAS |

| Acyl Carrier Protein Synthase (ACPS) (in turnover) | Holo-Acyl Carrier Protein | Apo-Acyl Carrier Protein + 4'-Phosphopantetheine (subsequently released) |

| 4'-Phosphopantetheine Adenylyltransferase | 4'-Phosphopantetheine + ATP | Dephospho-CoA + Pyrophosphate |

Biological Roles and Mechanistic Insights of S Decanoyl 4 Phosphopantetheine As an Acyl Carrier

Fundamental Role as a Prosthetic Group in Multi-Enzyme Complexes

The 4'-phosphopantetheine (B1211885) moiety is a critical prosthetic group for a class of proteins known as carrier proteins. nih.govwikipedia.org These proteins are indispensable components of biosynthetic pathways for fatty acids, polyketides, and nonribosomal peptides. nih.govresearchgate.net The 4'-PP group is attached to the carrier protein in a post-translational modification step, converting the inactive "apo" form of the protein into the active "holo" form. nih.gov

Covalent Attachment to Acyl Carrier Proteins (ACPs)

The transformation from an inactive apo-ACP to a functional holo-ACP is a crucial activation step in fatty acid synthesis. nih.govnih.gov This process involves the covalent attachment of the 4'-phosphopantetheine group, which is sourced from coenzyme A (CoA). nih.govnih.gov The reaction is catalyzed by a specific enzyme called a 4'-phosphopantetheinyl transferase (PPTase), also known as acyl carrier protein synthase (ACPS). wikipedia.orgnih.gov

The ACPS enzyme facilitates the transfer of the 4'-PP moiety from CoA to a highly conserved serine residue located within the ACP's structure, typically in a "DSL" motif. wikipedia.orgebi.ac.uk This results in the formation of a phosphodiester bond between the 4'-PP group and the serine's hydroxyl group. wikipedia.orgebi.ac.uk The resulting holo-ACP now possesses a flexible arm, approximately 18-20 Å (2 nm) long, terminating in a reactive sulfhydryl (-SH) group. wikipedia.orgportlandpress.com It is this terminal thiol that forms a high-energy thioester bond with acyl groups, such as the decanoyl group, to form S-decanoyl-4'-phosphopantetheine-ACP. wikipedia.orgportlandpress.com

| Component | Description | Role in Holo-ACP Formation |

| Apo-Acyl Carrier Protein (Apo-ACP) | The inactive, unmodified protein form of ACP. | Substrate for the modification reaction. nih.gov |

| Coenzyme A (CoA) | A ubiquitous cofactor that serves as the donor of the 4'-phosphopantetheine group. | Provides the essential prosthetic group for ACP activation. nih.govnih.gov |

| 4'-Phosphopantetheinyl Transferase (PPTase) | The enzyme (e.g., Acyl Carrier Protein Synthase, ACPS) that catalyzes the transfer reaction. | Facilitates the covalent attachment of the 4'-PP group to apo-ACP. wikipedia.org |

| Holo-Acyl Carrier Protein (Holo-ACP) | The active form of ACP, featuring the covalently attached 4'-PP prosthetic group. | Serves as the platform for attaching and transporting acyl chains. researchgate.net |

| Decanoyl Group | A 10-carbon acyl group. | The specific fatty acyl intermediate attached to the holo-ACP's 4'-PP arm during fatty acid synthesis. |

Involvement in Peptidyl Carrier Proteins (PCPs) and Aryl Carrier Proteins (ArCPs)

The functional principle of the 4'-phosphopantetheine prosthetic group extends beyond fatty acid synthesis into the biosynthesis of complex peptides and other natural products. nih.govresearchgate.net In nonribosomal peptide synthetases (NRPSs), which produce a wide array of bioactive peptides, the 4'-PP group is attached to Peptidyl Carrier Proteins (PCPs) or, in some cases, Aryl Carrier Proteins (ArCPs). nih.govwikipedia.orgnih.gov

Similar to ACPs, both PCPs and ArCPs are converted from an inactive apo-form to an active holo-form by a PPTase. nih.gov However, instead of carrying acyl groups for fatty acid elongation, the 4'-PP arm on a PCP carries amino acid or peptide intermediates. nih.gov The flexible arm shuttles the growing peptide chain between the various catalytic domains of the massive NRPS enzyme complex. nih.gov ArCPs function analogously, specializing in the transport of aryl-based building blocks. wikipedia.org The common feature across ACPs, PCPs, and ArCPs is the versatile 4'-PP swinging arm, which acts as a universal carrier for different types of biosynthetic intermediates. nih.govwikipedia.org

| Carrier Protein Type | Associated Synthetase Complex | Primary Building Block Carried | Prosthetic Group |

| Acyl Carrier Protein (ACP) | Fatty Acid Synthase (FAS), Polyketide Synthase (PKS) | Acyl groups (e.g., decanoyl) | 4'-Phosphopantetheine wikipedia.org |

| Peptidyl Carrier Protein (PCP) | Nonribosomal Peptide Synthetase (NRPS) | Amino acids, Peptides | 4'-Phosphopantetheine nih.govnih.gov |

| Aryl Carrier Protein (ArCP) | Nonribosomal Peptide Synthetase (NRPS) | Aryl acids | 4'-Phosphopantetheine wikipedia.org |

This compound in Fatty Acid Synthesis (FAS)

Within the context of fatty acid synthesis (FAS), this compound-ACP is a key intermediate, representing a ten-carbon fatty acid chain tethered to the ACP. portlandpress.com The FAS machinery systematically elongates shorter acyl chains, typically by adding two-carbon units from malonyl-CoA in a repeating cycle of reactions. portlandpress.com The decanoyl (C10) stage is a critical juncture that precedes the formation of longer, more common fatty acids like palmitate (C16).

Chain Elongation and Substrate Shuttle Mechanism

The core function of the this compound arm is to act as a mobile substrate carrier, shuttling the decanoyl group between the spatially distinct active sites of the FAS enzyme suite. wikipedia.orgnih.gov This "swinging arm" mechanism increases the effective molarity of the substrate, ensuring an efficient, assembly-line-like process. wikipedia.org

Once an eight-carbon chain (octanoyl-ACP) is formed, it is presented to the beta-ketoacyl synthase domain. Here, it is condensed with a malonyl group (also attached to an ACP) to form a 12-carbon beta-ketoacyl-ACP intermediate. Following a series of reduction and dehydration steps, this is converted to the saturated ten-carbon decanoyl-ACP. This this compound-ACP is then ready for the next cycle of elongation or, in some cases, for termination. portlandpress.com Research on human mitochondrial ACP has demonstrated that the protein can sequester the attached fatty acyl chain within its hydrophobic core and that interaction with a partner enzyme induces a "chain-flipping" activity, moving the acyl chain out of the ACP and into the enzyme's active site. nih.gov

Interaction with Fatty Acid Synthase Domains (e.g., Thioesterases, Beta-Ketoacyl Synthases)

The progression of fatty acid synthesis relies on a series of precise, transient interactions between the acyl-ACP and the catalytic domains of the FAS complex. nih.gov this compound-ACP must physically engage with multiple enzymes to facilitate the next step in the pathway.

Beta-Ketoacyl Synthases (KS): For chain elongation beyond ten carbons, the S-decanoyl-ACP must bind to a KS domain. The KS catalyzes the crucial carbon-carbon bond-forming condensation reaction between the decanoyl group and a malonyl group from another ACP. nih.gov Studies using mechanism-based probes have allowed for the trapping and structural characterization of ACP-enzyme complexes, revealing specific residues at the protein-protein interface that are critical for binding and substrate transfer. nih.gov

Thioesterases (TE): These enzymes are primarily responsible for terminating fatty acid synthesis by hydrolyzing the thioester bond between the acyl chain and the 4'-PP group, releasing the free fatty acid. nih.gov The specificity of a particular thioesterase for a certain chain length is a key determinant of the final product profile. nih.gov An interaction between S-decanoyl-ACP and a medium-chain specific thioesterase would lead to the release of decanoic acid. nih.gov

| FAS Domain | Abbreviation | Function | Nature of Interaction with S-Decanoyl-ACP |

| Beta-Ketoacyl Synthase | KS | Catalyzes the condensation of the acyl chain with a malonyl group for chain elongation. | S-decanoyl-ACP docks with the KS, transferring the decanoyl group to a cysteine residue in the KS active site. nih.gov |

| Thioesterase | TE | Catalyzes the hydrolysis of the acyl-ACP thioester bond to terminate synthesis and release the fatty acid. | The S-decanoyl group, if it is the preferred substrate, enters the TE active site, leading to hydrolysis. nih.gov |

| β-Hydroxyacyl-ACP Dehydratase | FabA / DH | In some pathways, this enzyme acts on a precursor (β-hydroxydecanoyl-ACP) to introduce a double bond, initiating unsaturated fatty acid synthesis. | The C10 intermediate is the specific substrate for the isomerization function of this enzyme in E. coli. portlandpress.com |

Role in Product Specificity and Chain Termination

The this compound-ACP intermediate is a branch point that can significantly influence the type of fatty acid produced. The fate of the decanoyl group is determined by the relative efficiencies and specificities of the interacting enzymes.

In many organisms, the FAS system is geared towards producing longer chains like palmitate (C16), meaning the decanoyl-ACP will preferentially interact with the KS domain for further elongation. However, in certain biological contexts, such as the mammary glands of some mammals during lactation, specialized medium-chain thioesterases are highly expressed. nih.gov These enzymes exhibit a high affinity for acyl-ACPs of specific lengths, such as C8 or C10, leading to premature chain termination and the production of medium-chain fatty acids. nih.gov

Furthermore, the C10 stage is critical for the synthesis of unsaturated fatty acids in bacteria like E. coli. The enzyme FabA specifically acts on the β-hydroxydecanoyl-ACP intermediate to introduce a cis double bond, shunting the C10 precursor into the unsaturated fatty acid pathway. portlandpress.com This demonstrates that the identity of the tethered acyl chain—in this case, a ten-carbon intermediate—is a key factor that dictates which enzymatic domains will interact with it, thereby controlling the final product of the biosynthetic pathway.

This compound in Polyketide Synthesis (PKS)

The biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities including antibiotic and anticancer properties, is carried out by large enzyme complexes known as polyketide synthases (PKSs). pnas.orgmdpi.com Central to this process is the acyl carrier protein (ACP), which must first be converted from its inactive apo-form to its active holo-form. This activation is a post-translational modification catalyzed by a 4'-phosphopantetheinyl transferase (PPTase), which transfers the 4'-phosphopantetheine (Ppant) moiety from coenzyme A to a conserved serine residue on the ACP. mdpi.com

The resulting Ppant arm is a long, flexible prosthetic group that acts as a covalent tether for the growing polyketide chain. wikipedia.orgnih.gov The process begins when a starter unit, such as a decanoyl group derived from decanoyl-CoA, is loaded onto the terminal thiol of the Ppant arm, forming this compound covalently attached to the ACP. This S-acylated ACP then shuttles the decanoyl group and all subsequent chain elongation intermediates between the various catalytic domains of the PKS assembly line. nih.govnih.gov

Modular Organization and Substrate Delivery in PKS Systems

Type I PKSs are characterized by their modular nature. These large, multifunctional proteins are organized into distinct modules, with each module responsible for one cycle of polyketide chain elongation. nih.govresearchgate.net A minimal PKS module consists of three core domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). mdpi.com

The process of substrate delivery is initiated by the AT domain, which selects a specific acyl-CoA extender unit (commonly malonyl-CoA or methylmalonyl-CoA) from the cellular pool and transfers its acyl group to the Ppant arm of the ACP within the same module. mdpi.com The now-acylated ACP delivers this extender unit to the KS domain. The KS domain catalyzes a decarboxylative Claisen condensation between the ACP-tethered extender unit and the polyketide chain attached to the KS domain from the previous module. nih.gov The elongated chain is then transferred back to the ACP, and the cycle can repeat in the subsequent module. The use of specific starter units, like decanoyl-CoA, is often handled by a dedicated starter unit:ACP transacylase (SAT) domain, which exhibits high selectivity for the required fatty acid. pnas.orgnih.gov

Table 1: Core Domains of a Minimal PKS Module

| Domain | Function |

|---|---|

| Acyltransferase (AT) | Selects a specific acyl-CoA extender unit and transfers it to the ACP. mdpi.com |

| Acyl Carrier Protein (ACP) | Covalently binds the starter and extender units via its S-acyl-4'-phosphopantetheine arm and shuttles them between catalytic domains. mdpi.comnih.gov |

| Ketosynthase (KS) | Catalyzes the carbon-carbon bond formation (Claisen condensation) to elongate the polyketide chain. nih.gov |

Diversification of Polyketide Structures via Acyl Transfer

The immense structural diversity of polyketides arises from the combinatorial nature of the PKS assembly line. A key factor in this diversification is the process of acyl transfer, which determines the types of building blocks incorporated into the final structure. The specificity of the AT domains within each module dictates which extender units are selected. mdpi.com While malonyl-CoA and methylmalonyl-CoA are the most common, some AT domains can incorporate other, "unusual" extender units. nih.gov

Furthermore, the choice of the initial starter unit is a critical determinant of the final product's structure. PKS pathways can be initiated with a variety of acyl-CoAs, including acetyl-CoA, propionyl-CoA, and longer-chain fatty acyl-CoAs like hexanoyl-CoA or octanoyl-CoA. pnas.orgnih.gov The loading of a decanoyl group from decanoyl-CoA onto the initial ACP to form this compound-ACP would serve as the foundation for a polyketide with a ten-carbon fatty acid tail. While some starter unit transacylases show high specificity, rejecting decanoyl-CoA in favor of other chain lengths, this specificity itself is a tool for creating diversity, and other PKS systems are known to utilize longer fatty acyl starters. pnas.orgnih.gov This ability to incorporate different starter and extender units is a cornerstone of the chemical versatility of PKS pathways.

This compound in Non-Ribosomal Peptide Synthesis (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are modular megaenzymes that produce a wide array of peptide-based natural products, many of which are important pharmaceuticals. scispace.comuni-marburg.de Similar to PKS systems, NRPSs operate as assembly lines, but their building blocks are primarily amino acids. nih.gov A core component of the NRPS machinery is the peptidyl carrier protein (PCP), also known as the thiolation (T) domain, which is post-translationally modified with a 4'-phosphopantetheine (Ppant) cofactor. nih.govnih.gov

In the biosynthesis of lipopeptides, a fatty acid is attached to the peptide core, often at the N-terminus. This process, termed lipoinitiation, frequently uses a fatty acyl-CoA, such as decanoyl-CoA, as the starter unit. researchgate.netresearchgate.net The decanoyl group is loaded onto the Ppant arm of the initial carrier protein, forming this compound. This lipo-intermediate is then presented to the first condensation domain for peptide bond formation with the first amino acid, initiating the assembly of the lipopeptide. researchgate.net A prime example is the antibiotic daptomycin (B549167), which features an N-terminal decanoyl lipid attached to its thirteen-amino-acid core. researchgate.net

Amino Acid Activation and Assembly

NRPS modules are typically composed of three core domains: an adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, and a condensation (C) domain. researchgate.netnih.gov The A-domain is responsible for recognizing and activating a specific amino acid substrate by consuming ATP to form an aminoacyl-adenylate intermediate. nih.gov This activated amino acid is then transferred to the thiol group of the Ppant arm on the cognate PCP domain, forming an aminoacyl-S-PCP thioester. nih.gov

In the case of lipopeptide synthesis initiated by a decanoyl group, the starting module is often different. For daptomycin, biosynthesis begins with an initiating module where a dedicated enzyme system, including an acyl-CoA ligase homolog, activates decanoic acid and loads it onto the initial carrier protein (DptF). researchgate.net This S-decanoyl-PCP then enters the assembly line. The subsequent modules each contain an A-domain that selects and activates its specific amino acid, loading it onto its own PCP domain. The assembly proceeds in a stepwise fashion, as dictated by the linear arrangement of the modules. scispace.comresearchgate.net

Thioesterification and Condensation Reactions

Thioesterification is the covalent attachment of the activated starter unit (e.g., decanoic acid) or extender units (amino acids) to the terminal thiol of the Ppant cofactor on a carrier protein. nih.govresearchgate.net This reaction primes the building blocks for the condensation reaction. The condensation (C) domain catalyzes the formation of the peptide bond. nih.gov

In the first condensation step of daptomycin biosynthesis, the C-domain of the first full module facilitates a nucleophilic attack from the amino group of the first amino acid (tethered to its PCP) onto the thioester carbonyl of the decanoyl group (tethered to the initial S-decanoyl-PCP). researchgate.net This reaction forms the first peptide bond and results in a decanoyl-aminoacyl intermediate tethered to the second PCP domain. This process of condensation and translocation is repeated for each subsequent module, elongating the peptide chain one amino acid at a time until it is released by a terminal thioesterase (TE) domain, often through cyclization. uni-marburg.deresearchgate.net

Table 2: Core Domains of a Minimal NRPS Elongation Module

| Domain | Function |

|---|---|

| Adenylation (A) | Selects and activates a specific amino acid using ATP. nih.gov |

| Peptidyl Carrier Protein (PCP/T) | Covalently binds the activated amino acid or the growing peptide chain via its S-acyl/peptidyl-4'-phosphopantetheine arm. nih.govnih.gov |

| Condensation (C) | Catalyzes peptide bond formation between the upstream peptidyl-PCP and the downstream aminoacyl-PCP. nih.gov |

Broader Biological Implications of S-Acyl-4'-Phosphopantetheine (including decanoyl)

The 4'-phosphopantetheine (Ppant) cofactor is a ubiquitous and essential component in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides across all domains of life. mdpi.comwikipedia.org Its role as a flexible swinging arm, covalently attached to a carrier protein (ACP or PCP), is a conserved mechanism for shuttling reactive intermediates between different enzyme active sites. wikipedia.org The formation of an S-acyl-4'-phosphopantetheine intermediate is fundamental to these pathways.

The identity of the acyl group attached to the Ppant arm is a major source of metabolic diversity. While short-chain acyl groups like acetyl and malonyl are common in primary metabolism (fatty acid synthesis) and as extender units in PKS pathways, the incorporation of longer acyl chains like decanoyl (a C10 fatty acyl group) is crucial for producing a vast array of specialized secondary metabolites, such as lipopeptide antibiotics. researchgate.netnih.gov

Beyond secondary metabolism, long-chain S-acyl-4'-phosphopantetheine, attached to the mitochondrial ACP (ACPM), has been shown to be integral to fundamental cellular processes. The acyl-Ppant arm is not just a passive scaffold but actively participates in protein-protein interactions. nih.govx-mol.com Studies have demonstrated that the interaction between the long acyl chain of acyl-ACPM and other mitochondrial proteins is essential for the stability and assembly of vital structures like the respiratory chain complexes (I, II, and III) and iron-sulfur (Fe-S) cluster biosynthesis complexes. nih.govx-mol.comnih.gov This highlights a critical role for these S-acylated cofactors in linking metabolic pathways to the maintenance of core cellular machinery. Furthermore, defects in the coenzyme A biosynthetic pathway, for which 4'-phosphopantetheine is an intermediate, are linked to neurodegenerative diseases, and administration of 4'-phosphopantetheine has been shown to rescue metabolic defects in mammalian models, underscoring its central role in health and disease.

Role in Lipopolysaccharide Biosynthesis

This compound is an essential intermediate in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.netkegg.jpuniprot.org The 4'-phosphopantetheine (4'-PP) portion of the molecule functions as a flexible arm, covalently attached to an acyl carrier protein (ACP). wikipedia.orgnih.govnih.gov This 4'-PP moiety is transferred from coenzyme A to a conserved serine residue on the apo-ACP by a 4'-phosphopantetheinyl transferase (PPTase), converting it to the active holo-ACP. nih.govnih.gov

The decanoyl group, a ten-carbon saturated fatty acid, is then attached to the thiol group of the 4'-PP arm, forming this compound-ACP. This acylated ACP serves as a donor of the decanoyl group in the early steps of lipid A biosynthesis. nih.govresearchgate.net Lipid A is the hydrophobic anchor of LPS and is responsible for its endotoxic activity. nih.govkegg.jp

One of the initial and rate-limiting steps in lipid A biosynthesis is the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase, catalyzes the transfer of a (R)-3-hydroxyacyl group from an acylated ACP to the 3-hydroxyl group of the glucosamine (B1671600) moiety of UDP-GlcNAc. uniprot.org While the primary acyl chain transferred by LpxA in many bacteria is (R)-3-hydroxymyristate, the incorporation of different acyl groups, including decanoate, contributes to the diversity of lipid A structures among different bacterial species. nih.gov This variability in lipid A acylation is a significant factor in the virulence of Gram-negative pathogens. nih.gov

The genomic context of genes encoding for specialized ACPs often points to their function. For instance, in Geobacter metallireducens, the gene for a specific ACP, GmACP3, is located within a cluster of genes involved in LPS biosynthesis, suggesting its role in this pathway, potentially in the acylation of lipid A or the modification of the core oligosaccharide. nih.govresearchgate.net

Interconnections with Coenzyme A Homeostasis and Metabolomic Perturbations

This compound is intrinsically linked to coenzyme A (CoA) homeostasis as CoA is the donor of the 4'-phosphopantetheine prosthetic group necessary for the function of acyl carrier proteins. nih.govnih.govnih.gov The biosynthesis of CoA itself is a five-step pathway starting from pantothenate (vitamin B5). nih.govresearchgate.net 4'-phosphopantetheine is a key intermediate in this pathway. nih.gov

Disruptions in CoA synthesis can lead to significant metabolomic perturbations. For example, in pantothenate kinase-associated neurodegeneration (PKAN), a genetic disorder caused by mutations in the PANK2 gene, the impaired synthesis of CoA leads to downstream metabolic defects. nih.govrug.nl Studies have shown that providing 4'-phosphopantetheine can bypass the defective enzymatic step in PKAN and restore CoA levels, thereby correcting associated metabolic abnormalities. nih.gov

The levels of intracellular CoA and ACP are not static and can fluctuate during cellular growth. nih.gov In Escherichia coli, extracellular 4'-phosphopantetheine has been identified, which is derived from the degradation of ACP. nih.gov This suggests a dynamic turnover of ACP and its prosthetic group. However, E. coli is unable to take up exogenous 4'-phosphopantetheine to replenish its intracellular CoA or ACP pools, indicating that the control of CoA and ACP levels is tightly regulated internally. nih.gov

The role of acylated 4'-phosphopantetheine extends to various metabolic processes. The mitochondrial ACP (ACPM in humans) requires the 4'-PP cofactor to bind acyl chains and is involved in mitochondrial fatty acid synthesis and the biogenesis of lipoic acid. nih.gov The interaction of acylated ACPM with other mitochondrial protein complexes, which is dependent on the length of the acyl chain, is crucial for the stability of respiratory chain complexes and iron-sulfur cluster biosynthesis. nih.gov This highlights the broad impact of S-acyl-4'-phosphopantetheine intermediates on cellular metabolism beyond their direct role in biosynthetic pathways.

Recent metabolomic studies have also suggested a potential role for 4'-phosphopantetheine as an antioxidant, capable of limiting atherosclerotic plaque formation by inhibiting the generation of reactive oxygen species (ROS). nih.gov This finding opens up new avenues for understanding the broader physiological roles of this molecule and its acylated derivatives.

Data Tables

Table 1: Key Research Findings on the Roles of this compound and Related Compounds

| Finding | Organism/System | Key Compound(s) | Implication | Reference(s) |

| Genomic context suggests a role for a specialized ACP in LPS biosynthesis. | Geobacter metallireducens | GmACP3 (an acyl carrier protein) | The location of the ACP gene near LPS biosynthesis genes points to its function in lipid A acylation or core modification. | nih.govresearchgate.net |

| 4'-phosphopantetheine can correct metabolic defects in a model of PKAN. | Mouse model of Pantothenate Kinase-Associated Neurodegeneration | 4'-phosphopantetheine | Bypassing the defective enzyme in CoA biosynthesis with a downstream intermediate can restore metabolic homeostasis. | nih.gov |

| Acylated mitochondrial ACP is crucial for the stability of respiratory complexes. | Human mitochondria | Acyl-ACPM | The acyl chain length on the 4'-phosphopantetheine of ACPM influences its interaction with and the stability of essential mitochondrial protein complexes. | nih.gov |

| Extracellular 4'-phosphopantetheine is derived from ACP degradation. | Escherichia coli | 4'-phosphopantetheine, Acyl Carrier Protein (ACP) | Demonstrates the turnover of ACP and its prosthetic group, though the extracellular intermediate is not re-utilized. | nih.gov |

| 4'-phosphopantetheine transferases (PPTases) are essential for activating ACPs. | Bacillus subtilis | 4'-phosphopantetheine, AcpS, Sfp (PPTases) | The transfer of the 4'-phosphopantetheine moiety from CoA to apo-ACP is a critical post-translational modification for ACP function. | nih.gov |

Structural and Conformational Dynamics of S Decanoyl 4 Phosphopantetheine Interactions

Molecular Architecture of Acyl Carrier Proteins Bearing the 4'-Phosphopantetheine (B1211885) Arm

Acyl Carrier Proteins (ACPs) are small, acidic proteins that are indispensable cofactors in a variety of metabolic pathways. cdnsciencepub.com They serve as a shuttle, carrying growing acyl chains between the active sites of the enzymes involved in fatty acid and polyketide biosynthesis. wikipedia.orgnih.gov This critical function is made possible by the unique molecular architecture of ACPs, which centers around a prosthetic group, the 4'-phosphopantetheine (4'-PP) arm. wikipedia.orgwikipedia.org

Helical Bundle Structures and the Conserved Serine Attachment Site

The structure of ACPs is characterized by a bundle of four alpha-helices. nih.govnih.gov This four-helix bundle, typically 70 to 100 amino acids in length, creates a hydrophobic core that shields the attached acyl chains from the aqueous cellular environment. nih.govportlandpress.com The helices are arranged in a right-handed bundle, with helix I running antiparallel to helices II and IV, and a shorter helix III connecting helices II and IV. cdnsciencepub.commdpi.com

A key feature of ACPs is the post-translational attachment of the 4'-phosphopantetheine (4'-PP) prosthetic group. wikipedia.orgwikipedia.org This modification is essential for ACP function and is catalyzed by the enzyme holo-ACP synthase (AcpS). nih.govnih.gov AcpS transfers the 4'-PP moiety from coenzyme A to a highly conserved serine residue located at the N-terminus of helix II. cdnsciencepub.comwikipedia.orgnih.govebi.ac.uk This serine is part of a conserved DSL (Asp-Ser-Leu) motif, which is a recognition site for the phosphopantetheinyl transferase family of enzymes. cdnsciencepub.comebi.ac.uk The 4'-PP group is covalently linked to the serine via a phosphodiester bond. wikipedia.orgebi.ac.uk

The "Swinging Arm" Hypothesis: Flexibility and Spatial Accessibility

The 4'-phosphopantetheine arm, approximately 2 nm in length, acts as a flexible "swinging arm". wikipedia.orgnih.gov This flexibility allows the covalently attached acyl intermediates to be shuttled between the spatially distinct active sites of the various enzymes within the fatty acid synthase (FAS) or polyketide synthase (PKS) complexes. wikipedia.orgnih.gov The long, flexible nature of the 4'-PP arm is crucial for the efficient transfer of the growing acyl chain, ensuring that it is presented to the correct catalytic site at each step of the biosynthetic pathway. nih.gov

Dynamics of S-Decanoyl-4'-Phosphopantetheine within Carrier Protein Cavities

The interaction between the this compound and the ACP is not static. Instead, it is a dynamic process involving the sequestration of the acyl chain within the protein's hydrophobic core and its subsequent exposure for enzymatic reactions.

Acyl Chain Sequestration and Solvent Exposure

A primary function of the ACP is to sequester the growing acyl chain, protecting it from premature hydrolysis and other unwanted side reactions. nih.gov The four-helix bundle of the ACP forms a hydrophobic cavity or pocket that accommodates the acyl chain, including the decanoyl group of this compound. nih.govportlandpress.comnih.gov This sequestration shields the hydrophobic acyl chain from the aqueous solvent. nih.gov

However, for the acyl chain to be processed by the various enzymes of the FAS or PKS pathways, it must be accessible. This leads to a dynamic equilibrium between a sequestered state, where the acyl chain is buried within the ACP's hydrophobic core, and a solvent-exposed state. nih.gov The process by which the acyl chain moves from its sequestered position to the active site of a partner enzyme is often referred to as "chain flipping". nih.govacs.org While the acyl chain is primarily sequestered, it can transiently adopt a solvent-exposed conformation, allowing enzymes to access the thioester linkage for catalysis. nih.gov

Influence of Acyl Chain Length on Carrier Protein Dynamics

The length of the acyl chain attached to the 4'-phosphopantetheine arm has a significant impact on the conformational dynamics of the ACP. nih.gov Studies have shown that ACPs exhibit a high degree of flexibility to accommodate acyl chains of varying lengths, typically from 4 to 18 carbons. nih.gov

NMR and chemical accessibility studies have revealed that the dynamics of the ACP change depending on the length of the bound fatty acid. nih.gov For instance, NMR studies comparing decanoyl-ACP and stearoyl-ACP indicated that the ACP exhibits more dynamic motions when bound to longer fatty acids. nih.gov Furthermore, the rate of hydrolysis of the acyl-thioester bond, which reflects its accessibility to the solvent, shows a positive correlation with chain length. nih.gov This suggests that longer acyl chains may lead to a more open or flexible conformation of the ACP, increasing the solvent exposure of the thioester linkage. nih.gov Specifically, a biphasic linear correlation has been observed, with an accelerated rate of hydrolysis for fatty acids longer than 15 carbons. nih.gov

Ultraviolet photodissociation mass spectrometry has provided further insights, showing that acyl chains primarily insert into a subpocket (subpocket I) until they exceed the cavity's capacity at around 10 carbons. acs.org Longer acyl chains then bend into a second subpocket (subpocket II). acs.org This adaptability allows the ACP to handle the elongation of the acyl chain while effectively shielding it from the solvent. acs.org

Conformational Changes Induced by Acylation and Protein-Protein Interactions

The act of acylation itself, as well as the subsequent interactions with partner enzymes, induces significant conformational changes in the ACP. These changes are crucial for the proper functioning of the biosynthetic machinery.

Furthermore, the interaction of the acylated ACP with its partner enzymes is a key driver of conformational change. nih.govpnas.org These protein-protein interactions are often transient and weak, allowing the ACP to shuttle between different enzymes efficiently. pnas.org The binding of the acyl-ACP to a partner enzyme can induce a conformational change in the ACP that facilitates the release or "flipping" of the acyl chain from its sequestered state into the enzyme's active site. nih.govacs.org This process is highly specific, with the partner enzyme recognizing and binding to a particular conformation of the acyl-ACP. nih.gov The interaction interface between the ACP and its partner enzymes is often characterized by electrostatic interactions, with a negatively charged cleft on the ACP, particularly on helices II and III, interacting with a positively charged patch on the partner enzyme. nih.govnih.gov

Structural Adjustments Upon 4'-Phosphopantetheinylation

The post-translational modification of an acyl carrier protein (ACP) with a 4'-phosphopantetheine (4'-PP) moiety, and its subsequent acylation, instigates significant structural and dynamic changes within the protein. This process, known as phosphopantetheinylation, is catalyzed by 4'-phosphopantetheinyl transferases (PPTs) which transfer the 4'-PP group from coenzyme A to a conserved serine residue on the apo-ACP. nih.gov The attachment of this prosthetic group, which is approximately 2 nm in length, provides a flexible arm for the covalent tethering of acyl intermediates via a thioester bond. wikipedia.org

Upon acylation with a fatty acid chain, such as a decanoyl group, the this compound arm induces substantial conformational rearrangements in the ACP. A primary structural adjustment involves the sequestration of the acyl chain within a hydrophobic pocket in the ACP's core. nih.gov This internalization of the acyl chain is accompanied by an expansion of this hydrophobic cavity to accommodate the length of the fatty acid. Molecular dynamics simulations have revealed that as the acyl chain length increases, the volume of this pocket expands, reaching a maximum capacity. nih.gov This expansion is not a passive event but involves distinct changes in the protein's secondary structure. Specifically, an increase in acyl chain length corresponds to a widening of helices II and III of the ACP. nih.gov

A critical dynamic structural adjustment that occurs upon phosphopantetheinylation and acylation is a large conformational change referred to as "chain flipping". nih.gov In its sequestered state, the acyl chain is protected within the ACP's helical bundle. For the acyl chain to be delivered to the active site of a partner enzyme, the flexible 4'-phosphopantetheine arm must swing out, translocating the acyl group from the hydrophobic interior of the ACP to the exterior, making it accessible for catalysis. nih.govresearchgate.net This "chain flipping" mechanism is a fundamental aspect of how ACPs deliver intermediates to the various enzymes within metabolic pathways like fatty acid synthesis.

Table 1: Structural Changes in Acyl Carrier Protein (ACP) Upon Acylation

| Structural Parameter | Observation with Increasing Acyl Chain Length | Reference |

| Hydrophobic Pocket Volume | Expansion to accommodate the acyl chain. | nih.gov |

| Helices II and III | Widening of the distance between these helices. | nih.gov |

| Acyl Chain Conformation | Sequestration within the ACP core. | nih.gov |

| Prosthetic Arm Dynamics | "Chain flipping" to expose the acyl chain. | nih.govresearchgate.net |

Allosteric Regulation Through Acyl-Phosphopantetheine-Mediated Interactions

The S-acyl-4'-phosphopantetheine arm is not merely a passive carrier of metabolic intermediates; it plays a crucial role in the allosteric regulation of protein-protein interactions. The identity of the acyl chain attached to the 4'-phosphopantetheine moiety acts as a signal that dictates the ACP's binding specificity to partner enzymes. nih.govresearchgate.net This substrate-guided regulation ensures the orderly progression of intermediates through complex biosynthetic pathways.

The structural changes imparted by the sequestered acyl chain within the ACP are transmitted to the protein's exterior surface. nih.govresearchgate.net These subtle alterations in the surface topology of the ACP are then recognized by specific partner enzymes. In essence, the ACP communicates the length of the acyl chain it is carrying, allowing for selective engagement with the appropriate enzyme in the metabolic cascade. nih.govresearchgate.net For example, in fatty acid biosynthesis, the ACP must interact with a series of enzymes in a specific order. The allosteric mechanism mediated by the acyl-phosphopantetheine arm ensures that an ACP carrying a particular length fatty acid will preferentially bind to the enzyme responsible for the next catalytic step.

This allosteric communication is fundamental for controlling enzyme activity without the need for the enzyme's active site to directly sample the sequestered substrate. nih.gov The protein-protein interaction itself, guided by the acyl chain length, determines whether the "chain flipping" mechanism will occur to deliver the substrate. Research on human mitochondrial ACP (ACPM) has further underscored the critical role of the 4'-PP cofactor and its attached long-chain acyl groups in mediating interactions with various mitochondrial complexes, including those involved in iron-sulfur cluster biosynthesis and respiratory functions. nih.govrsc.org This indicates that the allosteric regulation mediated by acyl-phosphopantetheine is a conserved mechanism integral to the function of ACPs across different cellular compartments and organisms.

Table 2: Allosteric Regulation Mediated by S-Acyl-4'-Phosphopantetheine

| Regulatory Aspect | Mechanism | Consequence | Reference |

| Substrate Specificity | The length of the acyl chain on the 4'-PP arm dictates the conformation of the ACP surface. | ACP selectively binds to specific partner enzymes. | nih.govresearchgate.net |

| Enzyme Activation | Partner enzymes recognize the specific conformation of the acyl-ACP. | Triggers the "chain flipping" mechanism and substrate delivery to the active site. | nih.govresearchgate.net |

| Pathway Control | Ensures the orderly transfer of intermediates between enzymes in a biosynthetic pathway. | Prevents stochastic and unproductive interactions. | nih.gov |

| Mitochondrial Homeostasis | Acyl-ACPM interactions are crucial for the integrity of mitochondrial complexes. | Maintains the stability and function of respiratory and biosynthetic machinery. | nih.govrsc.org |

Enzymology and Protein Protein Interaction Networks of S Decanoyl 4 Phosphopantetheine

Phosphopantetheinyl Transferases (PPTases): Mechanism and Substrate Specificity

PPTases are a superfamily of enzymes essential for the viability of organisms across all domains of life. nih.govcreative-biolabs.com They catalyze the Mg2+-dependent transfer of the 4'-phosphopantetheine (B1211885) group from CoA to a conserved serine residue on apo-carrier proteins, including acyl carrier proteins (ACPs) in fatty acid and polyketide synthases, and peptidyl carrier proteins (PCPs) in non-ribosomal peptide synthetases. nih.govresearchgate.net This modification is fundamental for both primary and secondary metabolism. nih.govnih.gov

Type I vs. Type II PPTases

PPTases are broadly categorized into two main families based on their structure and substrate specificity: AcpS-type (Type II) and Sfp-type (Type I). creative-biolabs.com

Type II (AcpS-type) PPTases: These are typically smaller proteins (around 120 amino acids) that form homotrimers. nih.gov They are primarily associated with the activation of ACPs in the context of Type II fatty acid synthase (FAS) systems, which are common in prokaryotes. nih.gov

Type I (Sfp-type) PPTases: These are larger enzymes (approximately 240 amino acids) that function as monomers. nih.gov They generally exhibit broader substrate specificity and are responsible for modifying carrier proteins in both primary and secondary metabolism, including those in Type I FAS, polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS). nih.govcreative-biolabs.comnih.gov

A third, distinct family of PPTases exists as a domain fused to the C-terminus of Type I FAS megasynthases found in yeast and other fungi. nih.gov

Specificity for Apo-Carrier Proteins and Coenzyme A

The specificity of PPTases for their apo-carrier protein and CoA substrates is a key determinant of their biological function.

Apo-Carrier Protein Specificity: AcpS-type PPTases are generally specific for ACPs of Type II FAS. nih.govnih.gov In contrast, Sfp-type PPTases can often modify a wider range of carrier proteins from FAS, PKS, and NRPS systems. nih.govnih.gov For instance, the Sfp-type PPTase from Pseudomonas aeruginosa, PcpS, is essential for growth and is involved in both fatty acid synthesis and siderophore production. nih.gov This broad specificity is not universal, and some Sfp-type PPTases show a preference for certain types of carrier proteins. nih.gov Studies have shown that the specificity for Type I or Type II carrier proteins is an inherent property of the ACP domain itself. nih.gov

Coenzyme A Specificity: PPTases bind CoA and utilize it as the donor of the 4'-phosphopantetheine moiety. The binding affinity for CoA and its analogs can vary between different PPTases. For example, while the Sfp-type PPTase Sfp binds both CoA and a rhodamine-labeled CoA analog with similar affinity, the mycobacterial PptT does not, suggesting differences in the active site architecture. acs.org Some PPTases can copurify with tightly bound CoA. acs.org

Interaction with Fatty Acid Synthase Complex Components

The S-decanoyl-4'-phosphopantetheine, once formed on the acyl carrier protein (ACP) of the fatty acid synthase (FAS) complex, interacts with several key enzymatic domains to facilitate the elongation of the fatty acid chain.

Thioesterase II: Hydrolysis of S-Acyl-Fatty Acid Synthase Thioesters

Thioesterase II (TEII) is a type II thioesterase that can interact with the fatty acid synthase (FASN) to release fatty acids prematurely. nih.gov Unlike the thioesterase domain of FASN (TEI), which primarily releases long-chain fatty acids, TEII preferentially hydrolyzes the thioester bond of shorter-chain acyl-ACPs. nih.gov Human TEII is significantly more active against a C16-ACP substrate compared to a C16-CoA substrate, highlighting its preference for acyl-ACP substrates. nih.gov This interaction allows for the production of a wider range of fatty acid chain lengths. nih.gov The mechanism involves a conformational change from a closed to an open state to accommodate the 4'-phosphopantetheine and the fatty acyl chain into the active site. nih.gov

Beta-Ketoacyl-ACP Synthetases and Malonyl-CoA:ACP Transacylase

The elongation of the fatty acid chain involves a series of reactions catalyzed by different enzymes within the FAS complex.

Malonyl-CoA:ACP Transacylase (MCAT or FabD): This enzyme is responsible for loading the extender unit, malonyl-CoA, onto the ACP. wikipedia.org It catalyzes the transfer of the malonyl group from malonyl-CoA to the thiol group of the 4'-phosphopantetheine on ACP, forming malonyl-ACP. wikipedia.orgnih.gov This reaction proceeds through a ping-pong mechanism involving a covalent malonyl-enzyme intermediate. wikipedia.org

Beta-Ketoacyl-ACP Synthetases (KAS): These enzymes catalyze the crucial Claisen condensation reaction, which extends the fatty acid chain. nih.gov The growing acyl chain, such as decanoyl-ACP (a form of this compound attached to the ACP), serves as the donor substrate. It condenses with the malonyl-ACP acceptor substrate. nih.gov This reaction results in the formation of a β-ketoacyl-ACP, with the release of CO2. wikipedia.org There are different types of KAS enzymes. KASIII (e.g., FabH) typically initiates fatty acid synthesis by condensing acetyl-CoA with malonyl-ACP. nih.govnih.govwikipedia.org KASI (e.g., FabB) and KASII (e.g., FabF) are elongating synthases that use acyl-ACP as the donor substrate. nih.govwikipedia.org While KASI enzymes have an absolute requirement for an ACP donor, some KAS enzymes, like KasA from Mycobacterium tuberculosis, can accept acyl-CoA substrates. nih.gov

Interactions with Polyketide Synthase and Non-Ribosomal Peptide Synthetase Modules

The 4'-phosphopantetheine prosthetic group is also central to the function of polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov These large, modular enzymes are responsible for the biosynthesis of a vast array of natural products with diverse biological activities. nih.govnih.gov

Similar to FAS, the carrier protein domains (ACPs in PKSs and PCPs in NRPSs) must be converted from their inactive apo-form to the active holo-form by a PPTase. nih.govresearchgate.net The attached 4'-phosphopantetheine arm then tethers the growing polyketide or polypeptide chain and presents it to the various catalytic domains within the PKS and NRPS modules. wikipedia.org

The interaction of the S-acyl-4'-phosphopantetheine intermediate with these domains is crucial for the sequential addition of monomer units and their subsequent modification (e.g., reduction, dehydration, epimerization). nih.gov In hybrid PKS-NRPS assembly lines, protein-protein interactions are essential to ensure the correct transfer and linkage of the polyketide and non-ribosomal peptide portions of the final molecule. nih.gov

Substrate Recognition and Catalytic Domain Docking

The recognition of the this compound moiety is critical for the function of large multi-enzyme complexes like fatty acid synthases (FAS) and nonribosomal peptide synthetases (NRPS). The long, flexible 4'-PP arm, approximately 20 Å in length, acts as a swinging arm to shuttle the covalently bound decanoyl group between different catalytic domains. wikipedia.orgnih.gov

Substrate recognition is a two-fold process involving both the carrier protein domain and the specific acyl chain attached.

Protein-Protein Interaction: The primary interaction occurs between the ACP domain and the partner catalytic domain. For instance, in the biosynthesis of the lipopeptide antibiotic daptomycin (B549167), the start condensation domain (dptC1) must dock with its cognate ACP. Molecular simulations have been used to analyze the protein-protein interaction interface between the catalytic domain and the acyl carrier protein, identifying key residues that mediate this binding. researchgate.net The human mitochondrial acyl carrier protein (ACPM) also participates in numerous protein-protein interactions, binding to LYRM (leucine-tyrosine-arginine motif) proteins, which are crucial for the assembly and stability of mitochondrial complexes like the iron-sulfur cluster biosynthesis machinery and respiratory complexes. nih.govresearchgate.net These interactions are often dependent on the presence of the 4'-PP cofactor and the attached acyl chain. nih.gov

Acyl Chain Specificity: Catalytic domains often possess a substrate-binding channel or pocket that accommodates the acyl chain. The properties of this channel determine the specificity for the length and saturation of the fatty acyl group. In the case of the daptomycin synthesis-initiating condensation domain, a fatty acyl substrate channel was identified. Engineering key residues in this channel or at the protein-protein interface can alter substrate selectivity, for example, improving the catalytic efficiency for loading the n-decanoyl substrate. researchgate.net The interaction is not static; the flexible nature of the phosphopantetheine arm allows the decanoyl group to access spatially distinct active sites for processing. wikipedia.org

Role in Product Release Mechanisms

The this compound group on the ACP tethers the growing acyl chain during biosynthesis. The final step of the synthetic process is the release of the completed product from this ACP-bound state. This is a critical termination reaction. nih.gov

In many biosynthetic pathways, such as fatty acid and polyketide synthesis, product release is catalyzed by a dedicated Thioesterase (TE) domain. The TE domain cleaves the thioester bond linking the finished fatty acid or polyketide chain to the 4'-phosphopantetheine arm of the ACP. This releases the final product from the enzymatic assembly line and regenerates the holo-ACP, which can then participate in another round of synthesis.

Furthermore, the 4'-phosphopantetheine prosthetic group itself is subject to metabolic turnover. researchgate.net An enzyme known as Acyl Carrier Protein Hydrolase (AcpH) can catalyze the hydrolytic cleavage of the 4'-phosphopantetheine group from the ACP, converting the active holo-ACP back to the inactive apo-ACP. researchgate.netresearchgate.net The rate of this turnover has been found to be dependent on the intracellular concentration of Coenzyme A, suggesting a link between the prosthetic group's lifecycle and broader cellular CoA metabolism, rather than solely being tied to the biosynthesis of its lipid products. researchgate.net

Enzymes Influencing this compound Levels and Function

The functional availability of this compound—as part of a holo-ACP—is regulated by a network of enzymes. These enzymes control the synthesis of its precursors, its attachment to the apo-ACP, and its removal or degradation.

Nudix Hydrolases and Acyl-CoA Diphosphatases

Nudix (Nucleoside diphosphates linked to some moiety X) hydrolases are a large family of enzymes that hydrolyze a wide range of substrates, including nucleotide coenzymes. nih.govresearchgate.net They play a role in regulating the pool of precursors for this compound.

Action on Coenzyme A: The 4'-phosphopantetheine moiety is derived from Coenzyme A. Some Nudix hydrolases can hydrolyze CoA. For example, a mitochondrial Nudix hydrolase in Arabidopsis, AtNUDX15, hydrolyzes CoA to yield 3',5'-ADP and 4'-phosphopantetheine. nih.gov This action directly affects the intracellular balance of CoA and its derivative, 4'-phosphopantetheine, which is an intermediate in the CoA biosynthesis pathway itself. nih.gov

Acyl-CoA Hydrolysis: While specific Nudix hydrolases acting on decanoyl-CoA are not extensively characterized, their broad substrate range suggests they could potentially regulate the levels of various acyl-CoAs, including the decanoyl donor required for acylation of the holo-ACP.

Another key class of enzymes are those that directly deconstruct the holo-ACP.

Acyl Carrier Protein Hydrolase (AcpH): This enzyme directly influences the level of functional carrier proteins by removing the 4'-phosphopantetheine prosthetic group. AcpH catalyzes the hydrolysis of the phosphodiester bond that links the 4'-PP moiety to the serine residue of the ACP. researchgate.netresearchgate.net This releases 4'-phosphopantetheine and the inactive apoprotein, providing a direct mechanism for downregulating the concentration of active ACP available for acylation and subsequent biosynthetic reactions.

| Enzyme Family | Action | Relevance to this compound |

| Nudix Hydrolases | Hydrolyze nucleoside diphosphates linked to a moiety 'X' (e.g., CoA). nih.gov | Regulate the precursor pool by degrading Coenzyme A, releasing 4'-phosphopantetheine. nih.gov |

| Acyl-CoA Diphosphatases | Hydrolyze acyl-CoA molecules. | Regulate the availability of decanoyl-CoA, the donor for the decanoyl group. |

| Acyl Carrier Protein Hydrolase (AcpH) | Removes the 4'-PP prosthetic group from holo-ACP. researchgate.net | Directly reduces the amount of active carrier protein available for decanoylation. |

Pantothenate Kinase and Upstream CoA Biosynthesis Enzymes

The synthesis of Coenzyme A is a fundamental five-step pathway that is essential for producing the 4'-phosphopantetheine precursor. nih.govresearchgate.net Any enzyme in this pathway influences the ultimate supply of the prosthetic group.

The universally conserved pathway starts with pantothenate (vitamin B5) and involves the sequential action of five enzymes:

Pantothenate Kinase (PanK/CoaA): This is the first and often rate-limiting enzyme in the pathway. wikipedia.org It phosphorylates pantothenate to produce 4'-phosphopantothenate. researchgate.net

Phosphopantothenoylcysteine Synthetase (PPCS/CoaB): Catalyzes the addition of cysteine to 4'-phosphopantothenate. nih.gov

Phosphopantothenoylcysteine Decarboxylase (PPCDC/CoaC): Removes the carboxyl group from the cysteine moiety to form 4'-phosphopantetheine. nih.gov

Phosphopantetheine Adenylyltransferase (PPAT/CoaD): Transfers an AMP group from ATP to 4'-phosphopantetheine, yielding dephospho-CoA. nih.gov

Dephospho-CoA Kinase (DPCK/CoaE): Phosphorylates dephospho-CoA to produce the final product, Coenzyme A. nih.gov

Table of CoA Biosynthesis Enzymes

| Step | Enzyme | Abbreviation | Function |

|---|---|---|---|

| 1 | Pantothenate Kinase | PanK, CoaA | Phosphorylates pantothenate. wikipedia.org |

| 2 | Phosphopantothenoylcysteine Synthetase | PPCS, CoaB | Adds cysteine to 4'-phosphopantothenate. nih.govnih.gov |

| 3 | Phosphopantothenoylcysteine Decarboxylase | PPCDC, CoaC | Decarboxylates the cysteine moiety to form 4'-phosphopantetheine. nih.govnih.gov |

| 4 | Phosphopantetheine Adenylyltransferase | PPAT, CoaD | Adenylylates 4'-phosphopantetheine to form dephospho-CoA. nih.govnih.gov |

Mutations in these enzymes, particularly in PANK2, lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a severe disorder resulting from impaired CoA metabolism. wikipedia.orgnih.gov This underscores the critical role of this pathway. Interestingly, studies have shown that providing 4'-phosphopantetheine directly can bypass the defective PanK step and correct metabolic defects in models of PKAN, highlighting its importance as a key intermediate. nih.govrug.nl

Furthermore, some PanK isoforms, such as PANK4, have been shown to possess a phosphatase activity that directly targets and degrades 4'-phosphopantetheine, adding another layer of regulation to the intracellular levels of this crucial CoA precursor. rug.nl

Finally, the attachment of the 4'-phosphopantetheine group from CoA to the apo-ACP is itself an enzymatic process, catalyzed by a 4'-phosphopantetheinyl transferase (PPTase) . nih.govnih.govnih.gov This enzyme is essential for activating carrier proteins in fatty acid, polyketide, and nonribosomal peptide synthesis.

Research Methodologies for Investigating S Decanoyl 4 Phosphopantetheine

Structural Characterization Techniques

The three-dimensional arrangement of S-decanoyl-4'-phosphopantetheine, particularly when tethered to its carrier protein, is fundamental to its biological function. Researchers employ high-resolution structural techniques to visualize the molecule and its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Acyl-ACP Complexes

NMR spectroscopy is a powerful tool for studying the solution-state structure and dynamics of this compound attached to ACP (decanoyl-ACP). Unlike the apo- and holo-ACP which can exist in multiple conformations, the covalent attachment of the decanoyl group to the 4'-phosphopantetheine (B1211885) prosthetic group tends to stabilize a single folded conformation of the protein. rcsb.org

Key findings from NMR studies of decanoyl-ACP and similar acyl-ACPs include:

Acyl Chain Conformation: In spinach decanoyl-ACP, the decanoyl chain is sequestered within a hydrophobic cavity of the ACP, shielding it from the solvent. nih.gov

Phosphopantetheine Dynamics: The 4'-phosphopantetheine linker itself exhibits significant dynamic disorder in solution. This is evidenced by sharper ¹H linewidths for the amide protons of the phosphopantetheine compared to the rest of the protein, suggesting a degree of independent motion. rcsb.org

Conformational Exchange: Chemical exchange NMR methods, such as Carr-Purcell-Meiboom-Gill (CPMG) and Chemical Exchange Saturation Transfer (CEST), have provided direct evidence that the acyl chain, including those of similar length to decanoate, can spontaneously and transiently emerge from its binding pocket. This "chain-flipping" is a crucial aspect of its function, allowing the acyl chain to be presented to various enzymes. For an acyl chain of ten carbons, the solvent-exposed conformation exists at a low population (around 0.4%). nih.gov

| NMR Observation | Finding for Acyl-ACP Complexes (including Decanoyl-ACP) | Significance |

| Protein Conformation | Covalent attachment of the decanoyl group stabilizes a folded conformation of the ACP. rcsb.org | Defines the active state of the carrier protein. |

| Acyl Chain Localization | The decanoyl chain is primarily located within the hydrophobic core of the ACP. nih.gov | Protects the hydrophobic chain from the aqueous environment. |

| Prosthetic Group Dynamics | The 4'-phosphopantetheine moiety is dynamically disordered in solution. rcsb.orgnih.gov | Allows flexibility for the acyl chain to enter and exit the binding pocket. |

| Conformational Exchange | The acyl chain interconverts between a major sequestered state and a minor, solvent-exposed state. nih.gov | Facilitates the transfer of the acyl group to interacting enzymes. |

X-ray Crystallography of Carrier Protein and Enzyme-Acyl-4'-Phosphopantetheine Complexes

X-ray crystallography provides static, high-resolution snapshots of decanoyl-ACP and its complexes with enzymes, offering detailed insights into molecular interactions.

Crystal structures of E. coli decanoyl-ACP have confirmed the findings from NMR, showing the decanoyl chain buried within the hydrophobic pocket of the ACP. researchgate.net This sequestration is a common feature for longer-chain acyl-ACPs.

Furthermore, crystallographic studies of enzymes that interact with acyl-ACPs, such as thioesterases, provide a structural basis for understanding how the this compound is processed. For example, the crystal structure of the human thioesterase 2 (TE2) reveals a capping domain that is proposed to open to allow the acyl-ACP to dock. This docking would position the 4'-phosphopantetheine linker and the attached decanoyl chain correctly within the enzyme's active site for hydrolysis. rcsb.org A model of the E. coli thioesterase 'TesA in complex with octanoyl-ACP (structurally similar to decanoyl-ACP) was generated based on the crystal structure of 'TesA and decanoyl-ACP, illustrating how the acyl chain is transferred from the ACP to the enzyme's active site. nih.gov

| Complex | PDB ID | Resolution (Å) | Key Structural Insights |

| E. coli Decanoyl-ACP | 2FAE | N/A (Model) | The decanoyl chain is buried within the hydrophobic core of the ACP. nih.gov |

| Human Thioesterase 2 (TE2) | 4XJV | 2.80 | Reveals a capping domain that likely undergoes a conformational change to accommodate the acyl-ACP substrate. rcsb.org |

| E. coli β-ketoacyl-ACP synthase II | 1KAS | 2.40 | Shows the architecture of a condensing enzyme that interacts with acyl-ACPs, with a deep active site cleft. embopress.org |

Biochemical and Biophysical Approaches

Biochemical and biophysical methods are employed to study the functional aspects of this compound, including its enzymatic processing and dynamic behavior.

Enzymatic Assays for Thioesterase and Transferase Activities

Enzymatic assays are crucial for quantifying the rates at which the thioester bond of this compound is cleaved by thioesterases or how the decanoyl group is transferred to other molecules.

A common method for measuring thioesterase activity involves the use of the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. When the thioesterase hydrolyzes the thioester bond of decanoyl-ACP, it releases a free thiol group on the 4'-phosphopantetheine moiety of the resulting holo-ACP. DTNB reacts with this free thiol to produce 2-nitro-5-thiobenzoate (TNB), which has a characteristic absorbance at 412 nm. By monitoring the increase in absorbance over time, the rate of the enzymatic reaction can be determined. nih.gov

These assays have been used to characterize the substrate specificity of various thioesterases. For instance, studies have shown that some thioesterases exhibit a preference for medium to long-chain acyl-ACPs, including decanoyl-ACP. nih.gov

| Enzyme | Substrate | Assay Principle | Kinetic Parameters Obtained |

| Thioesterase | Decanoyl-ACP | Spectrophotometric detection of free thiol with DTNB. nih.gov | kcat, Km, Vmax |

| Acyltransferase | Decanoyl-ACP and an acceptor molecule | Varies (e.g., radioisotope tracking, chromatography) | Specific activity, substrate specificity |

Real-time Monitoring of Acyl Chain Dynamics

Understanding the dynamics of the decanoyl chain as it moves in and out of the ACP's hydrophobic pocket is key to understanding its biological activity.

While real-time monitoring of these dynamics on a fast timescale is challenging, advanced NMR techniques like chemical exchange NMR have been instrumental. As mentioned previously, these methods can quantify the rate of "chain-flipping," providing insights into the conformational dynamics of the acyl chain. nih.gov

Fluorescence spectroscopy offers another potential avenue for real-time monitoring. By attaching a fluorescent probe to the acyl chain or the ACP, changes in the fluorescence signal could report on the chain's environment. For example, a change in fluorescence intensity or wavelength could distinguish between the chain being sequestered in the hydrophobic pocket versus being exposed to the aqueous solvent or interacting with another protein. While this has been applied extensively to study acyl chain dynamics in lipid bilayers, its application to acyl-ACPs is an area of active research. nih.govnih.gov

Cross-linking and Mass Spectrometry for Interaction Mapping

To identify the proteins that interact with decanoyl-ACP within the complex cellular environment, researchers utilize cross-linking mass spectrometry (XL-MS). This powerful technique involves using chemical cross-linkers to covalently link decanoyl-ACP to its binding partners. nih.govnih.gov

The general workflow is as follows:

Decanoyl-ACP and its potential interacting proteins are incubated together.

A chemical cross-linking agent is added. These agents typically have two reactive ends that can form covalent bonds with specific amino acid residues (e.g., lysines) on nearby proteins.

The cross-linked protein complexes are then digested into smaller peptides.

The resulting peptide mixture is analyzed by mass spectrometry. The mass spectrometer identifies the cross-linked peptides, which consist of a peptide from decanoyl-ACP linked to a peptide from an interacting protein.

By identifying these linked peptides, the specific sites of interaction between the two proteins can be mapped. nih.govresearchgate.netrsc.orgyoutube.com

This methodology has been instrumental in defining the interaction interfaces between ACP and various enzymes of the fatty acid synthase complex. nih.gov